![molecular formula C13H17N B14319291 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane CAS No. 112450-99-4](/img/structure/B14319291.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the transition-metal-free, radical oxidation of 1,6-enynes. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation. The reaction is typically carried out under mild conditions, making it a sustainable and efficient route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings. The use of transition-metal-free reactions is advantageous due to the reduced cost and environmental impact. Additionally, the scalability of these reactions allows for the efficient production of the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric oxide and reducing agents such as hydrogen. The conditions for these reactions vary depending on the desired product but generally involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure. These derivatives can possess different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The rigid framework allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functionalization .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains an additional nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
112450-99-4 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
RBPGIJPUARKFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



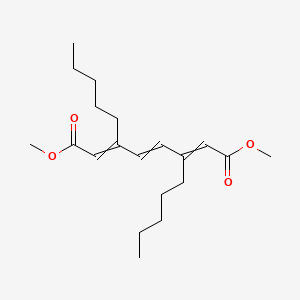
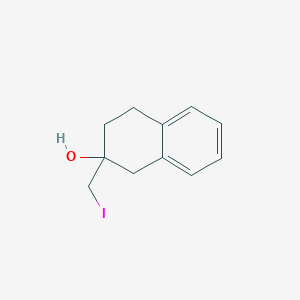
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
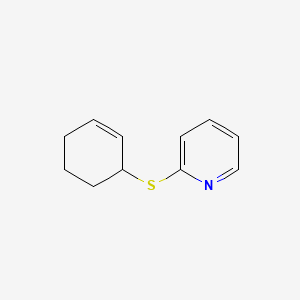
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
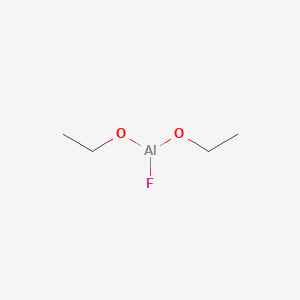
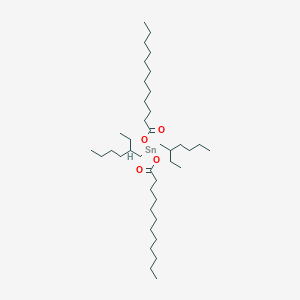
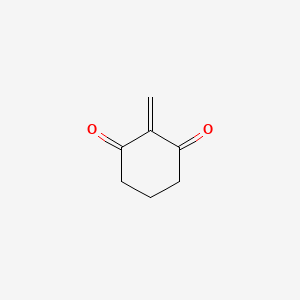
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
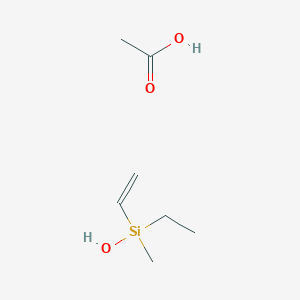
-lambda~5~-arsane](/img/structure/B14319257.png)
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
